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5,5'-Dinitro BAPTA AM

Cat. No.: B12406311
M. Wt: 854.7 g/mol
InChI Key: QLZFIFBGSHPFNZ-UHFFFAOYSA-N
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Description

Significance of Intracellular Calcium Dynamics in Cellular Regulation

Within the cellular environment, calcium ions are powerful signaling agents that govern a multitude of critical functions. frontiersin.orgaimspress.comnih.gov These include fundamental processes such as muscle contraction, the transmission of nerve impulses, cell motility, fertilization, and cell growth. wikipedia.orgbmglabtech.com The concentration of free calcium in the cytosol is typically maintained at a very low level, around 100 nanomolar, which is thousands of times lower than the concentration outside the cell. mdpi.comaimspress.com This steep concentration gradient is crucial for generating rapid and localized calcium signals in response to various stimuli. mdpi.com

When a cell is stimulated, specific channels in the cell membrane and in the membranes of intracellular stores like the endoplasmic reticulum open, allowing calcium to flood into the cytosol. aimspress.comgoogle.com This transient increase in intracellular calcium concentration, which can be in the form of spikes or oscillations, acts as a signal that is detected by a host of calcium-binding proteins. mdpi.comnih.gov These proteins, in turn, activate or inhibit a cascade of downstream events, ultimately leading to a specific cellular response. nih.govbmglabtech.com The spatial and temporal patterns of these calcium signals are finely tuned to regulate a diverse range of cellular activities, from short-term events like neurotransmitter release to long-term processes such as gene expression. frontiersin.org

Overview of Chemical Tools for Modulating Intracellular Calcium Levels in Research

To investigate the multifaceted roles of intracellular calcium, researchers employ a variety of chemical tools that can either report on calcium concentrations or actively modulate them. These tools can be broadly categorized as calcium indicators and calcium chelators. scimedia.comchemodex.comwikipedia.org

Calcium Indicators: These are fluorescent molecules that exhibit a change in their light-emitting properties upon binding to calcium ions. scimedia.combiotium.com This allows scientists to visualize and measure changes in intracellular calcium concentration in real-time. wikipedia.org Some indicators show an increase in fluorescence intensity, while others undergo a shift in their excitation or emission wavelengths. oxinst.com

Calcium Chelators: These are molecules that can bind to calcium ions, effectively removing them from the free, active pool within the cytosol. medchemexpress.comcaymanchem.com By buffering intracellular calcium, researchers can probe the necessity of calcium signaling for specific cellular processes. ontosight.ainih.gov

These chemical tools are often modified to be membrane-permeant, typically by adding acetoxymethyl (AM) ester groups. wikipedia.orgontosight.ai This modification allows the compounds to cross the cell membrane and enter the cytosol. Once inside, cellular enzymes called esterases cleave off the AM groups, trapping the active form of the indicator or chelator within the cell. wikipedia.orgmedchemexpress.com

Genesis and Purpose of BAPTA Derivatives in Calcium Research

A significant advancement in the field of calcium research was the development of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) by Roger Tsien and his colleagues. oxinst.comdojindo.com BAPTA was designed to be a highly selective chelator for calcium over other divalent cations like magnesium, which is present at much higher concentrations in the cell. medchemexpress.comdojindo.com A key feature of BAPTA is that its affinity for calcium is largely independent of pH in the physiological range, a significant advantage over its predecessor, EGTA. dojindo.comtcichemicals.com Furthermore, BAPTA binds and releases calcium ions much more rapidly than EGTA. thermofisher.cominterchim.fr

The core BAPTA structure has been modified to create a family of derivatives with a range of calcium binding affinities (dissociation constants, or Kd values). biotium.combiotium.com This allows researchers to select a chelator best suited for their specific experimental needs, from strongly buffering calcium to subtly modulating its concentration. thermofisher.combiotium.com These derivatives have been instrumental in elucidating the role of calcium in a vast number of cellular processes, including synaptic transmission, muscle contraction, and apoptosis. ontosight.ainih.govnih.gov

The Unique Research Niche of 5,5'-Dinitro BAPTA AM within Calcium Chelation Studies

Among the various BAPTA derivatives, 5,5'-Dinitro BAPTA holds a specific and important place. The addition of two nitro groups to the BAPTA backbone significantly reduces its affinity for calcium. smolecule.com This characteristic makes it a low-affinity intracellular calcium buffer. smolecule.com

The primary utility of this compound lies in its ability to buffer large and rapid increases in intracellular calcium without completely abolishing the calcium signal. nih.govjneurosci.org This is particularly useful in studies where researchers want to investigate the effects of attenuating, rather than eliminating, calcium transients. For example, it has been used to study synaptic transmission and to protect neurons from ischemic damage. nih.govsmolecule.com

The acetoxymethyl (AM) ester form allows the molecule to readily cross cell membranes. medchemexpress.commedchemexpress.com Once inside the cell, intracellular esterases cleave the AM groups, releasing the active tetra-carboxylate ligand that can then chelate calcium ions. medchemexpress.comsmolecule.com This property, combined with its low calcium affinity, makes this compound a valuable tool for investigating the role of cytosolic calcium in a variety of cellular processes, particularly in neuroscience and pharmacology. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N4O22 B12406311 5,5'-Dinitro BAPTA AM

Properties

Molecular Formula

C34H38N4O22

Molecular Weight

854.7 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate

InChI

InChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3

InChI Key

QLZFIFBGSHPFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Historical Development and Chemical Design Principles of 5,5 Dinitro Bapta Am

Evolution of BAPTA Framework for Calcium Buffering

The foundation for 5,5'-Dinitro BAPTA AM was laid with the creation of its parent compound, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). In 1980, Roger Y. Tsien introduced BAPTA as a significant improvement over the then-standard calcium chelator, EGTA [ethylene glycol bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid]. ucsd.edunih.gov

EGTA's utility was hampered by two key factors: its Ca²⁺ binding affinity was sensitive to changes in physiological pH, and it bound magnesium (Mg²⁺) with a higher affinity than desired for specific Ca²⁺ buffering. nih.gov Tsien's design of BAPTA ingeniously addressed these issues. By replacing the aliphatic ethylenediamine (B42938) backbone of EGTA with a more rigid aromatic structure containing two benzene (B151609) rings, several advantages were conferred:

High Selectivity for Ca²⁺ over Mg²⁺: The geometry of the BAPTA molecule creates a binding cavity perfectly sized for the ionic radius of Ca²⁺, preserving the high Ca²⁺/Mg²⁺ selectivity seen in EGTA. nih.gov

pH Insensitivity: The substitution of aliphatic amines with less basic aniline (B41778) nitrogens lowered their pKa values. As a result, BAPTA's affinity for Ca²⁺ is largely independent of pH fluctuations within the typical physiological range (pH 6.8-7.4). nih.gov

Faster Binding Kinetics: The structural changes also resulted in faster on- and off-rates for calcium binding compared to EGTA, allowing for more rapid buffering of Ca²⁺ transients. nih.govahajournals.org

These properties established BAPTA as a superior intracellular calcium buffer, paving the way for the development of a family of derivatives with tailored properties.

FeatureEGTABAPTA
Core Structure Flexible aliphatic backboneRigid aromatic backbone
Ca²⁺ Affinity (Kd) ~150 nM (pH 7.2)~100 nM
pH Sensitivity HighLow in physiological range
Mg²⁺ Selectivity GoodExcellent
Binding Kinetics SlowFast

Design Rationale for Nitro-Substituted BAPTA Derivatives: Modulating Chelation Characteristics

While high-affinity buffers like BAPTA are excellent for studying resting or low levels of intracellular Ca²⁺, they can become easily saturated during large or rapid calcium influxes, thereby obscuring the true dynamics of the signal. This limitation prompted the design of low-affinity BAPTA derivatives.

The result is a chelator with a very high dissociation constant (Kd), estimated to be in the millimolar range (~7.5 mM), compared to the nanomolar affinity of the parent BAPTA. smolecule.comjneurosci.org This makes 5,5'-Dinitro BAPTA an ideal tool for studying cellular phenomena associated with large, localized calcium transients, as it can buffer these increases without being overwhelmed, providing a more accurate experimental window into high-concentration Ca²⁺ dynamics. jneurosci.orgnih.gov

Synthetic Approaches and Derivatization Strategies for Acetoxymethyl Esters in Cellular Loading

A major hurdle for using chelators like BAPTA and its derivatives in living cells is their chemical nature. The four carboxylate groups that are essential for binding calcium are negatively charged at physiological pH, rendering the molecule hydrophilic and unable to passively cross the lipophilic cell membrane. nih.govmdpi.com

To overcome this, a widely adopted chemical strategy is the conversion of the carboxylic acids into their acetoxymethyl (AM) esters. researchgate.netbiotium.com This derivatization masks the negative charges, transforming the polar, membrane-impermeant molecule into a more lipid-soluble, uncharged compound. mdpi.commedchemexpress.com This modified form, such as this compound, can readily diffuse across the plasma membrane into the cell's cytoplasm.

Once inside the cell, the AM ester groups are recognized and cleaved by ubiquitous, non-specific intracellular esterase enzymes. smolecule.commdpi.com This enzymatic hydrolysis regenerates the original, active tetra-carboxylate form of the chelator. Because the charged form cannot cross the membrane, the chelator becomes effectively trapped within the cell, where it can then perform its intended function of buffering intracellular calcium. researchgate.netmedchemexpress.com

The synthesis of this compound is a multi-step process that combines the modification of the core chelator with the strategy for cellular delivery.

Mechanistic Principles of 5,5 Dinitro Bapta Am Action Within Cellular Environments

Intracellular Hydrolysis and Active Ligand Release

5,5'-Dinitro BAPTA AM is a cell-permeant calcium chelator that is chemically modified to facilitate its passage across the plasma membrane. medchemexpress.com The core molecule, 5,5'-Dinitro BAPTA, possesses four carboxylate groups that are negatively charged at physiological pH, rendering the molecule impermeable to the lipid bilayer of cell membranes. To overcome this, these carboxylate groups are masked with acetoxymethyl (AM) esters. This esterification neutralizes the negative charges, resulting in a more lipophilic molecule that can readily diffuse across the cell membrane into the cytoplasm. medchemexpress.com

Once inside the cell, the AM esters are cleaved by the activity of ubiquitous intracellular esterases. medchemexpress.com This enzymatic hydrolysis removes the acetoxymethyl groups, regenerating the carboxylate groups and thereby trapping the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytosol. medchemexpress.com This process ensures that the chelator accumulates within the cellular environment where it can interact with intracellular calcium ions.

Table 1: Stages of this compound Activation
StageMolecular FormKey ProcessLocationOutcome
1. Cellular EntryThis compoundPassive DiffusionAcross Plasma MembraneAccumulation in Cytosol
2. ActivationThis compoundEnzymatic Hydrolysis by EsterasesIntracellularCleavage of AM Esters
3. Active Form5,5'-Dinitro BAPTA (tetra-carboxylate ligand)-IntracellularRelease of Active Ca2+ Chelator

Principles of Calcium Binding and Buffering Capacity Modulation

The active form of 5,5'-Dinitro BAPTA functions as a calcium buffer, reversibly binding to free Ca2+ ions in the cytosol. The defining characteristic of this particular BAPTA analogue is its relatively low affinity for calcium, a direct consequence of the two electron-withdrawing nitro groups attached to its benzene (B151609) rings. These nitro groups reduce the electron density of the chelating carboxylate groups, thereby lowering the dissociation constant (Kd) compared to the parent BAPTA molecule.

This lower affinity means that a higher concentration of Ca2+ is required for significant binding to occur. This property is particularly useful for studying cellular processes that involve large and rapid increases in intracellular calcium, as 5,5'-Dinitro BAPTA can buffer these substantial influxes without completely quenching the physiological calcium signal. It effectively acts as a sink for excess calcium, modulating the amplitude and duration of calcium transients. Research has indicated a log value for the 1:1 metal-DNB complex formation constant with Ca2+ to be 2.75. shareok.org The dissociation constant (Kd) has been reported to be approximately 7.5 mM. interchim.fr

Contrasting Calcium Binding Dynamics with High-Affinity BAPTA Analogues

The BAPTA framework has been modified to create a family of chelators with a wide range of calcium binding affinities, allowing researchers to select the most appropriate tool for their experimental needs. The key distinction between 5,5'-Dinitro BAPTA and other high-affinity analogues lies in their respective dissociation constants (Kd), which is the concentration of Ca2+ at which half of the chelator molecules are bound to calcium.

High-affinity BAPTA analogues, such as the parent BAPTA and 5,5'-Dimethyl BAPTA, have much lower Kd values, indicating a stronger binding affinity for calcium. interchim.fr For instance, BAPTA itself has a Kd of approximately 160 nM in the absence of magnesium, making it highly efficient at sequestering calcium at resting intracellular concentrations. interchim.fr 5,5'-Dimethyl BAPTA is recognized as having one of the highest affinities among BAPTA derivatives. interchim.fr

In contrast, the significantly higher Kd of 5,5'-Dinitro BAPTA classifies it as a low-affinity buffer. interchim.fr This distinction is critical in experimental design. High-affinity chelators are effective at clamping intracellular calcium at very low levels, which can be useful for investigating the necessity of any calcium rise for a particular cellular process. However, this strong buffering can also prevent the physiological signaling necessary for cell viability. The lower affinity of 5,5'-Dinitro BAPTA allows for the investigation of processes that are triggered by larger calcium transients, by dampening these signals rather than eliminating them entirely.

Table 2: Comparison of Dissociation Constants (Kd) for BAPTA Analogues
BAPTA AnalogueReported Kd for Ca2+Relative Affinity
5,5'-Dimethyl BAPTA~0.15 µM High
BAPTA~0.16 µM (in the absence of Mg2+) interchim.frHigh
5,5'-Difluoro BAPTA~0.25 µM High
5,5'-Dinitro BAPTA~7.5 mM interchim.frLow

Applications of 5,5 Dinitro Bapta Am in Elucidating Biological Processes

Contributions to Neurobiological Research

In the field of neurobiology, understanding the precise spatial and temporal dynamics of intracellular calcium is fundamental to deciphering the mechanisms of neuronal function. 5,5'-Dinitro BAPTA AM has been instrumental in studies ranging from basic synaptic function to the complex processes of neurodegeneration.

The role of presynaptic calcium concentration in neurotransmitter release and synaptic plasticity is a cornerstone of neuroscience research. This compound allows for the controlled reduction of calcium influx, enabling detailed study of these processes.

Research has shown that application of this compound can directly impact synaptic strength. In one study, the application of this chelator was found to attenuate evoked field excitatory postsynaptic potentials (fEPSPs) in hippocampal CA1 neurons, demonstrating its ability to modulate excitatory synaptic transmission. medchemexpress.com While studies on the parent compound BAPTA-AM provide further context, showing it can reduce inhibitory postsynaptic potentials (IPSPs) and have complex, biphasic effects on excitatory postsynaptic potentials (EPSPs), the dinitro-derivative's lower affinity allows for a more subtle modulation. nih.gov The effects of BAPTA-AM on EPSPs are thought to be caused, in part, by the broadening of presynaptic spikes due to the inhibition of calcium-activated potassium channels. nih.gov

The modulation of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is critically dependent on the magnitude and duration of postsynaptic calcium signals. The use of intracellular calcium buffers has been pivotal in establishing this relationship. Studies using BAPTA have demonstrated that high concentrations of the chelator can block the induction of both LTP and LTD. nih.gov The direction of plasticity itself can be determined by the level of intracellular calcium buffering, highlighting the importance of tools like this compound in these investigations. nih.gov

Table 1: Effects of BAPTA Derivatives on Synaptic Transmission

CompoundModel SystemKey Findings
This compound Hippocampal CA1 NeuronsAttenuates evoked field excitatory postsynaptic potentials. medchemexpress.com
BAPTA-AM Rat Hippocampal SlicesReduces inhibitory postsynaptic potentials (IPSPs); initially increases and later decreases excitatory postsynaptic potentials (EPSPs). nih.gov
BAPTA (injected) Rat Dentate Granule CellsBlocks induction of both Long-Term Potentiation (LTP) and Long-Term Depression (LTD) at high concentrations. nih.gov
BAPTA (presynaptic loading) Rat Neocortical Pyramidal CellsAbolishes synaptic facilitation at concentrations >1 mM. nih.gov

Neuronal excitability, the propensity of a neuron to fire an action potential, is tightly regulated by a variety of ion channels, many of which are calcium-dependent. By buffering intracellular calcium, this compound helps to elucidate the role of calcium in shaping neuronal firing patterns and maintaining cellular homeostasis.

Studies utilizing the related compound BAPTA-AM have shown that intracellular calcium chelation can lead to an increase in the frequency of action potential bursts and a slight membrane depolarization. mdpi.com This effect is potentially linked to the inhibition of calcium-activated potassium channels that are responsible for the afterhyperpolarization phase following an action potential. nih.govmdpi.com In models of epileptiform activity, BAPTA-AM was observed to decrease the duration of paroxysmal depolarization shifts in glutamatergic neurons, a neuroprotective function that helps to limit excessive excitation. mdpi.com

However, the sustained buffering of intracellular calcium is not without consequence and can disrupt cellular homeostasis. Research has indicated that loading neurons with BAPTA-AM can induce endoplasmic reticulum (ER) stress. nih.gov This is characterized by the activation of the unfolded protein response, which can lead to a suppression of protein synthesis and eventual cell injury. nih.gov This finding underscores that while chelators are powerful research tools, their impact on fundamental cellular processes must be carefully considered.

Disruptions in calcium homeostasis are a well-established factor in the pathophysiology of neuronal death following anoxic or ischemic events. nih.gov The use of calcium chelators has been a key strategy in investigating these mechanisms and exploring potential neuroprotective interventions.

Interestingly, in a study using organotypic hippocampal cultures exposed to oxygen-glucose deprivation (an anoxia model), pretreatment with dinitro-BAPTA-AM, which has a negligible affinity for Ca2+ under the experimental conditions, did not have a significant effect on neurodegeneration. This finding was used as a control to demonstrate that the neuroprotective effects observed with the higher-affinity BAPTA-AM were specifically due to intracellular calcium buffering. While this particular study did not show a direct neuroprotective effect for the dinitro- derivative, its use was crucial for interpreting the results obtained with its higher-affinity counterpart.

Conversely, it has also been suggested that low-affinity calcium buffers like 5,5'-Dinitro BAPTA have been used in studies aimed at protecting neurons from ischemic damage. This highlights the complexity of calcium's role in cell death pathways. The parent compound, BAPTA, has demonstrated clear neuroprotective effects in models of spinal cord injury, where it was shown to reduce neuronal apoptosis and the generation of reactive oxygen species (ROS). nih.govnih.gov However, other research has shown that prolonged calcium restriction with BAPTA-AM can induce delayed necrosis in cortical neurons, mediated by lipoxygenase-dependent free radicals. nih.gov These varied findings emphasize that the outcome of intracellular calcium chelation—whether protective or detrimental—can depend on the specific cell type, the nature of the insult, and the affinity of the chelator used.

Table 2: Research Findings on BAPTA Derivatives in Neuronal Injury and Protection

CompoundModelOutcomeImplication
Dinitro-BAPTA-AM Anoxic Hippocampal SlicesNo significant effect on neurodegeneration.Used as a control to validate the Ca2+ buffering-specific effects of BAPTA-AM.
BAPTA Spinal Cord Injury (in vivo)Reduced neuronal apoptosis and ROS generation; improved behavioral recovery. nih.govnih.govDemonstrates neuroprotective potential of strong Ca2+ chelation in acute injury. nih.gov
BAPTA-AM Cortical CulturesInduced delayed necrotic neuronal death. nih.govHighlights potential toxicity and disruption of homeostasis with prolonged Ca2+ chelation. nih.gov

Role in Cell Signaling Pathway Investigations

Calcium is a ubiquitous second messenger that plays a critical role in a vast array of signal transduction pathways. This compound is employed to probe the calcium dependency of these pathways, helping to map the intricate connections between initial stimuli and ultimate cellular responses.

Many cell surface receptors, particularly G-protein coupled receptors (GPCRs), transduce extracellular signals into intracellular responses via the mobilization of calcium from internal stores like the endoplasmic reticulum. nih.gov Investigating these pathways often requires tools to manipulate the resulting calcium signals.

The use of BAPTA-AM has been shown to be effective in dissecting these signaling cascades. For instance, in pancreatic acinar cells, BAPTA-AM prevents the metabolism of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a potent calcium-releasing messenger, thereby facilitating its measurement after receptor stimulation. researchgate.net This demonstrates how calcium chelation can be used to stabilize components of a signaling pathway for analysis. Furthermore, studies on STING (stimulator of interferon genes) signaling, an innate immunity pathway, revealed that BAPTA-AM could completely block the pathway's activation by the agonist DMXAA, which was shown to induce a rise in intracellular calcium. biorxiv.org This indicates a critical requirement for a calcium signal downstream of receptor activation for this specific ligand.

The Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) signaling pathways are central regulators of cell growth, proliferation, survival, and metabolism. These pathways are often initiated by receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGF receptor), and their activity can be modulated by intracellular calcium levels.

Intracellular calcium chelation has been used to probe the role of calcium in these critical pathways. For example, loading cells with BAPTA-AM was found to decrease the EGF-dependent activation of the EGF receptor. researchgate.net Since the EGFR is a primary activator of both the MAPK/ERK and PI3K/Akt pathways, this finding suggests that calcium signaling is involved at the very initial stages of this cascade. By attenuating the initial receptor activation, calcium chelation can help reveal the extent to which downstream events, like the phosphorylation of ERK and Akt, are dependent on calcium-mediated receptor function. The use of a low-affinity chelator like this compound would be particularly useful in these studies to modulate, rather than ablate, the calcium signal, allowing for a more detailed analysis of the dose-response relationship between calcium transients and pathway activation.

Probing Cellular Responses to Exogenous Stimuli (e.g., p-cresol-induced effects)

The role of intracellular calcium signaling in response to external chemical stimuli is a critical area of research. While direct studies detailing the use of this compound to probe the specific effects of p-cresol (B1678582) were not prominently available in the searched literature, the compound's general application as an intracellular calcium chelator is well-established. medchemexpress.commedchemexpress.com By chelating intracellular free calcium, researchers can determine whether the cellular effects induced by an exogenous compound like p-cresol are dependent on a rise in cytosolic calcium concentration. For instance, if a cellular response to p-cresol is blocked or attenuated in the presence of this compound, it would strongly suggest the involvement of a calcium-dependent signaling pathway.

Studies in Diverse Biological Systems

The utility of this compound extends across a wide range of biological models and research questions, from immunology to plant science and cardiology.

The differentiation of macrophages into bone-resorbing osteoclasts, a process known as osteoclastogenesis, is fundamental to bone remodeling. nih.gov This process is tightly regulated by various signaling molecules, including receptor activator of NF-κB ligand (RANKL). nih.gov Intracellular calcium signaling is a critical component of RANKL-induced osteoclast differentiation. Studies using the parent compound BAPTA-AM have demonstrated that chelating intracellular calcium inhibits osteoclastogenesis. nih.gov When bone marrow macrophages (BMMs) are treated with BAPTA-AM, the RANKL-induced increase in intracellular calcium is completely abolished. nih.gov This, in turn, inhibits the phosphorylation of key signaling proteins such as ERK1/2, Akt, and p38 MAPK, ultimately blocking the differentiation of BMMs into mature osteoclasts. nih.gov Although the specific use of the 5,5'-dinitro derivative is not detailed, its function as a calcium chelator suggests it would be a valuable tool for dissecting the precise calcium dynamics required for macrophage-to-osteoclast differentiation.

Table 1: Effect of Intracellular Calcium Chelation on RANKL-Induced Signaling in Bone Marrow Macrophages

Signaling Pathway ComponentEffect of RANKLEffect of RANKL + BAPTA-AM
Intracellular Ca2+ [Ca2+]iIncreaseAbolished
p-ERK1/2ActivationInhibition
p-AktActivationInhibition
p-p38 MAPKActivationInhibition
p-SAPK/JNKActivationNo Inhibition
Osteoclast FormationPromotedInhibited

This table is based on findings from studies using the parent compound BAPTA-AM, which demonstrates the principle of how intracellular calcium chelation impacts osteoclastogenesis. nih.gov

Gravitropism, the growth of a plant in response to gravity, is a complex process that involves the perception of the gravitational vector and subsequent signal transduction leading to differential growth. researchgate.net A long-standing hypothesis suggests that a gradient of apoplastic calcium across the root cap is a necessary component of this signaling pathway. nasa.gov Research on maize roots has shown that upon gravistimulation, a calcium gradient is indeed established, with a 1.6-fold increase in calcium activity on the lower side of the root tip and a 1.7-fold decrease on the upper side. nasa.gov To test the necessity of this gradient, researchers applied dinitro-BAPTA, which eliminated the calcium activity gradient and, consequently, abolished gravitropic curvature. nasa.gov This demonstrates the essential role of the extracellular calcium gradient in gravitropic signaling and highlights the utility of BAPTA derivatives in plant biology research. nasa.gov

The cytoskeleton, composed of actin filaments and microtubules, is a dynamic structure crucial for cell shape, motility, and division. Calcium ions are known to be important regulators of cytoskeletal dynamics. Interestingly, research has revealed that the calcium chelator BAPTA and its derivatives can have effects on the cytoskeleton that are independent of their calcium-chelating activity. researchgate.net Studies have shown that BAPTA can induce depolymerization of both actin and microtubules in various cell types. researchgate.net This effect was observed even with a BAPTA derivative that was modified to lose its calcium-chelating ability, indicating a direct interaction with cytoskeletal components or regulatory proteins. researchgate.net Therefore, when using this compound to study calcium-dependent processes, it is crucial to consider potential direct effects on the cytoskeleton. Researchers often use inactive analogs as controls to distinguish between effects caused by calcium chelation and those resulting from other molecular interactions.

Methodological Frameworks for Utilizing 5,5 Dinitro Bapta Am in Research

Cellular Loading Protocols and Considerations for Acetoxymethyl Esters

The successful delivery of 5,5'-Dinitro BAPTA into the cytosol of living cells hinges on its acetoxymethyl (AM) ester form. The lipophilic AM groups mask the charged carboxylates of the BAPTA molecule, rendering it membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now charged and active 5,5'-Dinitro BAPTA within the cytoplasm.

Standard loading protocols generally involve incubating cells with 5,5'-Dinitro BAPTA AM in a physiological buffer. Optimal concentrations typically range from 5 to 20 µM, with incubation times of 30 to 60 minutes at 37°C. Following incubation, a thorough washing step is crucial to remove any extracellular AM ester, which could otherwise contribute to background noise or unintended effects. To aid in the solubilization of the hydrophobic AM ester in aqueous loading buffers, a non-ionic detergent such as Pluronic® F-127 is often included at a final concentration of 0.02% to 0.04%. aatbio.com Additionally, organic anion transport inhibitors like probenecid (B1678239) (1-2.5 mM) can be added to the loading and experimental media to prevent the active extrusion of the de-esterified chelator from the cells. ucsd.edu

Achieving the desired intracellular concentration of active 5,5'-Dinitro BAPTA is critical for its efficacy as a Ca²⁺ buffer. The final intracellular concentration can be influenced by several factors, including the loading concentration, incubation time and temperature, and the specific cell type's esterase activity and membrane transport characteristics. ucsd.edu

Researchers should empirically determine the optimal loading conditions for their specific experimental system. This often involves a dose-response analysis to identify a concentration that effectively buffers Ca²⁺ signals without causing cellular toxicity. Lowering the incubation temperature can sometimes reduce the compartmentalization of the AM ester into organelles. ucsd.edu It is also important to allow for a de-esterification period of at least 30 minutes after washing, to ensure that the majority of the intracellular AM ester has been converted to its active form. ucsd.edu

To verify the intracellular concentration of the active chelator, co-loading with a non-Ca²⁺-binding fluorescent analog, such as a Fura-2-free anion, can be employed to generate calibration curves. Alternatively, post-experiment analysis of cell lysates using techniques like mass spectrometry can provide a quantitative measure of the intracellular BAPTA derivative concentration.

Table 1: General Protocol for Cellular Loading of this compound

StepProcedureKey Considerations
1. Stock Solution Preparation Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Working Solution Preparation Dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in a physiological buffer (e.g., HEPES-buffered saline).For improved solubility, first mix the AM ester stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the buffer. ucsd.edu
3. Cell Incubation Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.Optimal time and temperature may vary depending on the cell type and should be determined empirically. ucsd.edu
4. Washing Thoroughly wash the cells with indicator-free medium to remove extracellular this compound.This step is critical to minimize background fluorescence and potential artifacts.
5. De-esterification Incubate the cells in fresh, indicator-free medium for at least 30 minutes at room temperature or 37°C.This allows intracellular esterases to cleave the AM groups, trapping the active chelator inside the cells. ucsd.edu

Integration with Fluorescent Calcium Indicators for Intracellular Calcium Measurements

To assess the effect of 5,5'-Dinitro BAPTA on intracellular Ca²⁺ dynamics, it is essential to co-load the cells with a fluorescent Ca²⁺ indicator. Ratiometric indicators such as Fura-2 are often preferred as they allow for quantitative measurements of Ca²⁺ concentrations that are less susceptible to variations in dye loading, cell thickness, and photobleaching. nih.gov

When co-loading this compound with a Ca²⁺ indicator AM ester, the loading protocols are generally compatible. The two compounds can often be added to the loading buffer simultaneously. However, it is important to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of the chelator to accurately determine the intracellular Ca²⁺ concentration. The presence of a Ca²⁺ buffer like 5,5'-Dinitro BAPTA will alter the response of the fluorescent indicator to changes in Ca²⁺, and this must be accounted for in the calibration procedure.

For ratiometric imaging with Fura-2, cells are alternately excited at approximately 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases with Ca²⁺ binding), and the emission is collected at around 510 nm. nih.gov The ratio of the fluorescence intensities at the two excitation wavelengths is then used to calculate the intracellular Ca²⁺ concentration.

Electrophysiological Techniques and Functional Assays

This compound is frequently used in conjunction with electrophysiological techniques, such as patch-clamp, to investigate the role of Ca²⁺ in regulating ion channel activity and neuronal excitability. By buffering intracellular Ca²⁺, researchers can determine whether the activity of a particular ion channel is directly or indirectly modulated by Ca²⁺.

For instance, in whole-cell patch-clamp recordings, the cell-permeant BAPTA-AM can be applied to the bath solution to load the cell with the chelator. nih.gov This allows for the study of its effects on voltage-gated and Ca²⁺-activated currents. It has been observed that BAPTA-AM can have direct effects on certain K⁺ channels, independent of its Ca²⁺ chelating properties, which highlights the importance of appropriate controls. nih.gov

Functional assays can also be combined with this compound treatment to assess the role of Ca²⁺ signaling in various cellular processes. For example, by measuring the mean firing rate of neurons on a multiple-electrode array (MEA) before and after treatment with BAPTA, the contribution of Ca²⁺ to neuronal network activity can be elucidated. nih.gov

Biochemical and Molecular Approaches (e.g., Western blotting for pathway analysis)

To investigate the downstream signaling pathways affected by Ca²⁺ buffering with this compound, biochemical and molecular techniques such as Western blotting can be employed. This allows for the analysis of changes in protein expression and post-translational modifications, such as phosphorylation, which are often indicative of altered signaling pathway activity.

For example, researchers have used BAPTA-AM to investigate the role of intracellular Ca²⁺ in the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 and p38 MAPK pathways. nih.gov In such experiments, cells are pre-treated with this compound before stimulation, and cell lysates are then collected for Western blot analysis using antibodies specific for the phosphorylated (active) forms of the signaling proteins. A reduction in the phosphorylation of a particular protein in the presence of the chelator would suggest that its activation is dependent on an increase in intracellular Ca²⁺. nih.gov

Table 2: Example of Western Blotting Protocol Following this compound Treatment

StepProcedure
1. Cell Treatment Pre-incubate cells with the desired concentration of this compound for the optimized duration.
2. Stimulation Treat the cells with the agonist or stimulus of interest to activate the signaling pathway under investigation.
3. Cell Lysis Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
5. SDS-PAGE and Transfer Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
6. Immunoblotting Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
7. Detection Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
8. Densitometry Quantify the band intensities to determine the relative levels of protein phosphorylation.

Autoradiographic and Imaging Techniques for Compound Tracking and Localization

Directly tracking the intracellular distribution of this compound using autoradiographic or standard imaging techniques is not a commonly reported method. The synthesis of a radiolabeled version of this specific compound is not commercially available and would require custom synthesis.

Similarly, there are no well-established fluorescently tagged versions of this compound for direct imaging of its subcellular localization. The intrinsic fluorescence of BAPTA itself is weak and not suitable for cellular imaging. thermofisher.com Therefore, researchers typically rely on the indirect methods mentioned in section 5.1.1, such as co-loading with fluorescent proxies or post-experiment analysis, to estimate the intracellular concentration and assume a generally cytosolic distribution.

Experimental Design Considerations for Differentiating Calcium-Dependent from Independent Effects

A critical aspect of using any chemical tool in research is to design experiments that can distinguish between the intended on-target effects and potential off-target or non-specific effects. In the case of this compound, it is crucial to differentiate between effects caused by its Ca²⁺ buffering activity and those that may be independent of Ca²⁺ chelation.

One of the most effective strategies is to use a panel of BAPTA analogs with varying affinities for Ca²⁺. For example, comparing the effects of 5,5'-Dinitro BAPTA (low affinity) with BAPTA (high affinity) and a BAPTA analog with negligible affinity for Ca²⁺, such as dinitro-BAPTA, can help to establish a link between the observed cellular response and Ca²⁺ buffering. nih.gov If an effect is only observed with the Ca²⁺-binding analogs and the magnitude of the effect correlates with their Ca²⁺ affinity, it provides strong evidence for a Ca²⁺-dependent mechanism.

Another important control is to use the non-cell-permeant free acid form of 5,5'-Dinitro BAPTA in the extracellular medium. This can help to rule out any effects that may be due to the interaction of the chelator with the cell surface. Additionally, comparing the effects of BAPTA-based chelators with a structurally different Ca²⁺ chelator, such as EGTA, can provide further evidence for a Ca²⁺-dependent process. However, it is important to note that BAPTA and EGTA have different Ca²⁺ binding and release kinetics, which can also influence the experimental outcome. thermofisher.com

Finally, it is essential to consider that the AM ester itself or its cleavage byproducts could have biological effects. Therefore, control experiments where cells are treated with the vehicle (e.g., DMSO) and potentially with a compound that contains the AM ester but lacks the Ca²⁺ chelating moiety are advisable.

Critical Analysis of 5,5 Dinitro Bapta Am As a Research Tool

Leveraging its Low Calcium Affinity in Experimental Design and Controls

The defining characteristic of 5,5'-Dinitro BAPTA is its significantly reduced affinity for calcium ions compared to its parent compound, BAPTA. The addition of two electron-withdrawing nitro groups to the BAPTA backbone results in a chelator with a very high dissociation constant (Kd), estimated to be in the millimolar range (~7.5 mM). This contrasts sharply with the nanomolar affinity of high-affinity chelators like BAPTA itself (Kd ≈ 100 nM).

This low-affinity property is not a drawback but a strategic advantage for specific research applications. High-affinity buffers can become easily saturated during large and rapid calcium influxes, which can obscure the true dynamics of the calcium signal. 5,5'-Dinitro BAPTA, with its low affinity, is ideally suited for studying cellular phenomena associated with large, localized calcium transients. It can effectively buffer these substantial increases without becoming overwhelmed or completely abolishing the signal. This allows researchers to investigate the physiological effects of attenuating, rather than eliminating, calcium transients, which is particularly useful in fields like neuroscience for studying synaptic transmission and neuronal protection from ischemic damage.

In experimental design, 5,5'-Dinitro BAPTA AM can serve as a crucial control. When a high-affinity chelator like BAPTA-AM produces an effect, using the low-affinity this compound in a parallel experiment can help determine if the observed outcome is due to the complete suppression of calcium signaling or merely its attenuation. Furthermore, some studies have employed BAPTA analogs with low calcium affinity to demonstrate that certain cellular effects are independent of calcium chelation, thereby uncovering off-target actions. nih.govbiorxiv.org

Addressing Potential Calcium-Independent Effects and Off-Target Interactions

Research has identified specific molecular targets of BAPTA that are unrelated to its chelating properties. These interactions appear to be a common feature among BAPTA derivatives, including those with low calcium affinity.

PFKFB3 Inhibition: Studies have revealed that intracellular BAPTA can directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. nih.govnih.gov This inhibition impairs cellular metabolism and can compromise the survival of certain cancer cells that are dependent on high glycolytic rates. nih.gov Crucially, this effect was also observed with a BAPTA analog possessing a low affinity for Ca2+, indicating that the inhibition of PFKFB3 occurs through a calcium-independent mechanism. nih.govbiorxiv.orgnih.gov Molecular modeling suggests that BAPTA can directly bind to pockets on the PFKFB3 enzyme, with its inhibitory effect being alleviated when the chelator is saturated with calcium. researchgate.net

Kv Channel Modulation: BAPTA-AM has been shown to directly block several types of voltage-gated potassium (Kv) channels. interchim.fr Specifically, it can rapidly and reversibly inhibit Kv1.3, Kv1.5, and Kv11.1 (hERG) channels, with IC50 values in the low micromolar range (1.45 µM, 1.23 µM, and 1.30 µM, respectively). interchim.frnih.gov This blockade is dependent on the channel being in an open state and is not related to calcium chelation. nih.govnih.gov Given that Kv channels are fundamental to setting the resting membrane potential and controlling excitability in many cell types, this off-target effect can have profound physiological consequences that could be mistakenly attributed to the buffering of calcium.

Comparative Methodological Strengths and Limitations Against Other Chelators and Buffers

The utility of this compound as a research tool is best understood in comparison to other commonly used calcium buffers, such as EGTA and other BAPTA derivatives.

Strengths:

Low Calcium Affinity: As discussed, its primary strength is its low affinity, making it suitable for buffering large Ca2+ transients without abolishing them, a task for which high-affinity chelators are ill-suited.

Fast Binding Kinetics: Like its parent compound, 5,5'-Dinitro BAPTA is expected to retain the rapid on- and off-rates for calcium binding that are characteristic of the BAPTA family. This is a significant advantage over EGTA, which binds and releases calcium much more slowly. thermofisher.com This allows BAPTA derivatives to buffer rapid, localized calcium changes more effectively.

pH Insensitivity: The BAPTA scaffold was specifically designed to be largely insensitive to pH changes within the typical physiological range (pH 6.8-7.4), a major improvement over EGTA, whose calcium affinity is pH-dependent.

Limitations:

Ineffective for Buffering Resting Calcium: Its low affinity makes it unsuitable for experiments that require clamping calcium at or near resting cytosolic levels (typically ~100 nM). High-affinity chelators like standard BAPTA or 5,5'-Dimethyl BAPTA are necessary for such applications. interchim.fr

Potential for Off-Target Effects: As detailed above, the BAPTA backbone itself appears to mediate off-target interactions with proteins like PFKFB3 and Kv channels. nih.govnih.gov This is a significant limitation that requires careful consideration and control experiments. While EGTA also has off-target effects, those associated with BAPTA are distinct and increasingly well-documented. nih.gov

Lower Buffering Capacity for Small Signals: While ideal for large transients, it is not an effective buffer for the small, subtle calcium fluctuations that regulate many cellular processes.

Table 1: Comparative Properties of Common Intracellular Calcium Chelators

ChelatorTypical Kd for Ca2+Binding/Release KineticspH Sensitivity (Physiological Range)Primary Methodological Application
EGTA~150 nMSlowHighGeneral, slow Ca2+ buffering; less effective for rapid transients.
BAPTA~100 nMFastLowBuffering rapid Ca2+ transients; clamping Ca2+ at low levels. thermofisher.com
5,5'-Dimethyl BAPTA~40 nMFastLowHigh-affinity Ca2+ buffering; creating near-zero Ca2+ conditions. interchim.fr
5,5'-Dinitro BAPTA~7.5 mMFastLowBuffering very large, localized Ca2+ transients without signal abolition.

Table 2: Summary of Known Calcium-Independent Effects of BAPTA Derivatives

Molecular Target/ProcessObserved EffectSignificance
PFKFB3Direct enzymatic inhibition. nih.govnih.govImpacts cellular metabolism (glycolysis), potentially leading to cytotoxicity in sensitive cells. biorxiv.org
Voltage-Gated K+ (Kv) Channels (e.g., Kv1.3, Kv1.5, Kv11.1)Direct channel block. nih.govnih.govAlters cellular excitability and membrane potential, independent of Ca2+ signaling. nih.gov
Cytoskeleton (Actin and Microtubules)Depolymerizing activity. researchgate.netAffects cell structure, division, and motility.
ANO6 (TMEM16F) ChannelsCan induce channel activity in the absence of Ca2+ elevation. nih.govConfounding results when studying Ca2+-activated chloride channels. nih.gov

Advanced Research Paradigms and Future Directions

Exploring Novel Calcium-Independent Mechanisms of Action and Target Identification

While valued for its role in chelating calcium, recent studies have highlighted that the cellular effects of BAPTA and its derivatives are not exclusively linked to this function. A growing body of evidence points to significant "off-target" effects where the molecule directly interacts with cellular proteins, initiating signaling cascades independent of calcium modulation. nih.gov

A pivotal discovery in this area is the identification of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) as a direct molecular target of intracellular BAPTA (BAPTAi). nih.govnih.gov Research has shown that BAPTAi can inhibit PFKFB3, leading to a suppression of the mTORC1 signaling pathway and subsequently inhibiting the translation of the anti-apoptotic protein Mcl-1. nih.govnih.govkuleuven.be This mechanism is particularly relevant in certain cancer cells that are dependent on Mcl-1 for survival, where BAPTAi can induce apoptosis irrespective of its calcium-chelating properties. nih.govkuleuven.be The interaction is thought to occur via the free acid form of BAPTA, as the inhibitory effect on PFKFB3 is alleviated by the presence of calcium, suggesting the BAPTA-Ca2+ complex is not the active inhibitor. researchgate.net

Further research has identified other calcium-independent actions. BAPTA has been shown to induce depolymerization of both actin and microtubule cytoskeletons. nih.gov This effect was confirmed using a specially synthesized derivative, D-BAPTA, which has a dramatically reduced calcium chelating capacity but retains the ability to disrupt the cytoskeleton, demonstrating that this action is separate from calcium buffering. nih.govresearchgate.net Additionally, BAPTA has been observed to directly modulate the activity of the endogenous calcium-activated chloride channel ANO6 (TMEM16F), in some cases inducing channel activity even in the absence of elevated intracellular calcium. nih.gov

These findings underscore a critical shift in understanding BAPTA's mechanism of action, from a simple ion chelator to a bioactive molecule with multiple potential targets.

Identified Off-Target EffectDirect Molecular TargetDownstream ConsequenceCalcium Independent?
Metabolic ReprogrammingPFKFB3Inhibition of mTORC1, decreased Mcl-1 translationYes
Cytoskeletal DisruptionUnknownDepolymerization of actin and microtubulesYes
Ion Channel ModulationANO6 (TMEM16F)Altered channel activityYes
Phospholipase C InhibitionPhospholipase C (PLC)Reduced PLC activityYes

Integration with Optogenetic and Chemogenetic Approaches in Calcium Research

The advent of optogenetics and chemogenetics has provided researchers with unprecedented tools to control cellular activity with light and specific chemical ligands, respectively. Integrating 5,5'-Dinitro BAPTA AM and other chelators into these experimental designs allows for a more sophisticated dissection of calcium-dependent signaling pathways.

In optogenetic experiments, light-sensitive channels like channelrhodopsin (ChR2) are used to depolarize neurons. However, this cation influx can trigger secondary events by activating voltage-gated calcium channels and subsequently, calcium-activated channels. BAPTA is often used in these experiments to chelate intracellular calcium, thereby blocking these downstream, indirect effects and isolating the primary consequences of the optogenetically-induced ion flux. preprints.orgbiorxiv.org For instance, by injecting BAPTA into a cell, researchers can determine whether a light-induced current is a direct result of the optogenetic tool's permeability to ions like Na+ and Ca2+, or if it is a secondary current from endogenous calcium-activated chloride channels. preprints.orgresearchgate.net

The specific properties of this compound, with its lower affinity for calcium compared to standard BAPTA, could offer a unique advantage. Instead of completely abolishing downstream calcium signals, it could serve to dampen or attenuate them. This would allow researchers to study the graded effects of calcium signaling in response to optogenetic or chemogenetic stimulation, creating a more nuanced understanding of how signal amplitude and duration influence cellular outcomes. Chemogenetic tools that directly modulate ion channel activity and intracellular calcium can be paired with chelators to fine-tune the resulting calcium signals and understand the precise triggers for downstream processes like aldosterone (B195564) production. researchgate.net

This combination of precise activation (optogenetics/chemogenetics) and controlled buffering (chelators) provides a powerful strategy for delineating the complex interplay between initial triggers and subsequent calcium-dependent cellular machinery. sissa.itmightexbio.com

Development of Next-Generation Dinitro BAPTA Analogues with Enhanced Specificity or Modified Binding Characteristics

The discovery of BAPTA's off-target effects has spurred interest in developing next-generation analogues with improved properties. The goal of this research is twofold: 1) to create chelators with modified calcium binding affinities and kinetics tailored for specific biological questions, and 2) to design molecules that retain calcium-binding capacity while eliminating undesirable off-target activities.

The history of BAPTA itself is one of rational design, modifying the parent EGTA structure to have faster binding kinetics and less pH sensitivity. nih.gov This principle has been extended to create a family of derivatives. By adding electron-withdrawing or -releasing groups to the aromatic rings, the dissociation constant (Kd) for calcium can be precisely tuned. nih.gov For example, alkyl substitution on the aminodiacetic groups has been systematically studied to increase calcium affinity without losing selectivity over magnesium. rsc.org

A key strategy for dissecting calcium-independent effects has been the creation of "control" molecules. A prime example is D-BAPTA, an analogue in which one of the acetic acid groups essential for chelation is replaced with a methyl group. researchgate.net This modification renders the molecule incapable of chelating calcium while preserving the core structure responsible for off-target effects like cytoskeleton disruption. nih.govresearchgate.net Such molecules are crucial for validating whether an observed effect of BAPTA is genuinely due to calcium buffering. nih.gov

Future development will likely focus on creating a new generation of chelators based on the 5,5'-Dinitro BAPTA structure but engineered to prevent interactions with targets like PFKFB3. This could involve computational docking studies to predict how structural modifications might disrupt binding to the enzyme's active site while preserving the geometry of the calcium-binding pocket. researchgate.net The ultimate aim is to produce highly specific tools that allow researchers to modulate intracellular calcium without the confounding variable of off-target pharmacological activity.

Elucidating its Role in Complex Disease Models Beyond Direct Calcium Chelation

The understanding that BAPTA derivatives can act on pathways beyond calcium signaling is reshaping their application in complex disease models. The effects observed are increasingly being interpreted not just as a consequence of buffered calcium, but as a result of direct modulation of disease-relevant pathways.

The most striking example is in oncology. In models of MCL-1-dependent hematological cancers, the cytotoxic effect of BAPTA is not primarily due to altering calcium signals but to its direct inhibition of PFKFB3. nih.govnih.govbiorxiv.org This discovery repositions BAPTA from a simple laboratory tool to a lead compound for a novel therapeutic strategy that targets cancer cell metabolism. nih.govkuleuven.be By inhibiting PFKFB3, BAPTA disrupts glycolysis, which in turn suppresses the mTORC1 pathway essential for producing the Mcl-1 survival protein, leading to cancer cell death. nih.govnih.govdoaj.org

In the context of neurobiology, BAPTA has been shown to be neuroprotective in models of spinal cord injury. nih.gov Its local and immediate application at the injury site reduces neuronal apoptosis and the generation of reactive oxygen species (ROS), leading to better preservation of electrophysiological function and improved motor recovery. nih.gov While dysregulated calcium is a known factor in neuronal injury, these protective effects may also involve BAPTA's influence on metabolic and apoptotic pathways, extending beyond simple ion buffering.

Disease ModelTraditional Role of BAPTAEmerging Role Beyond Chelation
MCL-1 Dependent CancersStudy calcium's role in apoptosisDirect inhibition of PFKFB3, leading to metabolic stress and cell death
Spinal Cord InjuryBuffer excitotoxic calcium influxInhibition of neuronal apoptosis and reduction of reactive oxygen species
Neuronal ExcitabilityClamp intracellular calcium to study ion channel functionDirect modulation of K+ currents, independent of bulk calcium changes

Contribution to the Reassessment of Calcium Signaling Roles Based on Observed Off-Target Effects

The work demonstrating BAPTA's inhibition of PFKFB3 and its effects on the cytoskeleton explicitly calls for this re-evaluation. nih.govnih.gov Researchers now propose that experiments using BAPTA as a calcium chelator must include more rigorous controls, such as the use of inactive analogues like D-BAPTA, to distinguish between calcium-dependent and calcium-independent effects. nih.gov

This reassessment impacts numerous fields. For example, the role of calcium in regulating apoptosis, cell metabolism, and cytoskeletal dynamics may be more nuanced than previously thought. Effects that were once solely attributed to the absence of a calcium signal might, in reality, be the result of BAPTA directly inhibiting a key enzyme or disrupting structural proteins. nih.govnih.gov This has led to the suggestion that many studies may have been clouded by the off-target effects of BAPTA, leading to an overestimation of the role of calcium in certain processes. kuleuven.be

Ultimately, the off-target profile of this compound and its parent compound has inadvertently provided the field with a new set of tools and a crucial cautionary lesson. It highlights the importance of understanding the full pharmacological profile of chemical probes and is driving a more critical and robust approach to interpreting the profound and varied roles of calcium in cellular life. nih.gov

Q & A

Basic Research Questions

Q. What is the mechanism of calcium buffering by 5,5'-Dinitro BAPTA AM, and how does it compare to other BAPTA derivatives?

  • This compound acts as a membrane-permeant calcium chelator, entering cells via passive diffusion and undergoing hydrolysis by intracellular esterases to release the active Ca²⁺-binding form. Its nitro groups enhance electron-withdrawing effects, lowering the dissociation constant (Kd) compared to unmodified BAPTA. Studies show that derivatives like 5,5'-dimethyl-BAPTA (Kd = 0.15 μM) and 5,5'-difluoro-BAPTA (Kd = 0.25 μM) exhibit varied Ca²⁺-binding efficiencies, impacting their ability to dissipate intracellular Ca²⁺ gradients .

Q. What protocols are recommended for loading this compound into cells without disrupting baseline Ca²⁺ dynamics?

  • Optimal loading involves incubating cells with 5–20 μM this compound in a physiological buffer (e.g., HEPES-buffered saline) for 30–60 minutes at 37°C. Post-incubation, cells should be washed thoroughly to remove extracellular AM esters. Calibration using fluorescent Ca²⁺ indicators (e.g., fura-2) is critical to confirm intracellular concentration and avoid over-buffering, which can artifactually flatten Ca²⁺ transients .

Q. How does this compound affect organelle-specific Ca²⁺ signaling?

  • Unlike EGTA, BAPTA derivatives rapidly chelate Ca²⁺ near membrane channels due to faster binding kinetics. However, this compound may preferentially localize to cytoplasmic compartments, leaving organellar Ca²⁺ pools (e.g., ER, mitochondria) less affected. Co-loading with compartment-specific probes (e.g., ER-Tracker) is advised to validate spatial specificity .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s efficacy in dissipating Ca²⁺ gradients?

  • Contradictions often arise from differences in cell type, loading efficiency, or baseline Ca²⁺ levels. A standardized protocol includes:

  • Dose-response curves to establish effective concentrations (e.g., 5–60 mM in lily pollen tubes caused 35–70% growth inhibition ).
  • Parallel controls using inactive analogs (e.g., BAPTA-AM without Ca²⁺-binding groups) to isolate chelator-specific effects.
  • Real-time Ca²⁺ imaging with ratiometric dyes (e.g., indo-1) to correlate buffer concentration with gradient dissipation .

Q. What advanced techniques can quantify intracellular this compound concentration during live-cell experiments?

  • Fluorescent proxies : Fura-2-free anion, a non-Ca²⁺-binding analog, can be co-loaded to estimate buffer concentration via calibration curves.
  • Mass spectrometry : Post-experiment cell lysates can be analyzed for BAPTA derivatives, though this requires termination of live imaging.
  • Mathematical modeling : Use Fick’s law of diffusion and esterase activity rates to predict intracellular hydrolysis kinetics .

Q. Why does this compound exhibit variable inhibition kinetics across cell types (e.g., pollen tubes vs. mammalian cells)?

  • Variability stems from differences in:

  • Esterase activity : Cell-specific hydrolysis rates affect active chelator concentration.
  • Cytosolic pH : BAPTA derivatives are pH-sensitive; nitro groups may alter protonation states in acidic microenvironments.
  • Ca²⁺ channel density : Cells with high channel density (e.g., growing pollen tubes) require higher buffer concentrations to neutralize influx .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.